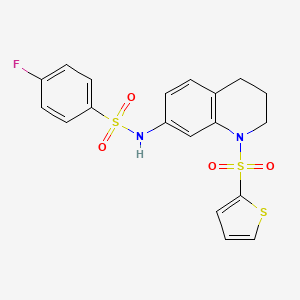

4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

4-Fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at the 1-position and a 4-fluorobenzenesulfonamide moiety at the 7-position. The compound’s structure combines aromatic sulfonamide pharmacophores with a partially saturated heterocyclic ring, a design strategy commonly employed to enhance metabolic stability and target binding affinity in medicinal chemistry . Key structural features include:

- Thiophene sulfonyl group: Introduces electron-withdrawing properties and modulates solubility.

- 4-Fluorobenzenesulfonamide: Enhances electronegativity and bioavailability, a hallmark of many enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Synthetic routes for analogous compounds (e.g., triazole-sulfonamides) involve multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization under basic conditions . Characterization typically employs IR, NMR, and mass spectrometry to confirm tautomeric forms and substituent placement .

Properties

IUPAC Name |

4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S3/c20-15-6-9-17(10-7-15)28(23,24)21-16-8-5-14-3-1-11-22(18(14)13-16)29(25,26)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKMKEVHGXJOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including a tetrahydroquinoline scaffold and sulfonamide functional groups, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. The compound features several functional groups that influence its reactivity and biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.5 g/mol |

| Functional Groups | Sulfonamide, Fluoro, Thiophene |

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. Structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide or tetrahydroquinoline moieties can significantly impact potency and selectivity against specific biological targets. The presence of the thiophene ring may enhance binding affinity and specificity towards target sites.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively studied. For example, derivatives with similar structural characteristics have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 0.89 - 9.63 |

| HL-60 (acute promyelocytic leukemia) | 0.60 - 19.99 |

| AGS (gastric adenocarcinoma) | Notable activity observed |

In vitro studies have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways by activating caspases involved in the apoptotic process .

Case Studies

Several studies have evaluated the efficacy of compounds related to this compound in clinical settings:

- Antitumor Activity : A study assessed the cytotoxic effects of various sulfonamide derivatives on glioblastoma multiforme and breast adenocarcinoma cell lines. Results indicated that these compounds exhibited potent antiproliferative activities at nanomolar concentrations .

- Mechanistic Studies : Investigations into the mechanism revealed that certain derivatives could significantly inhibit cell cycle progression and induce morphological changes associated with apoptosis in treated cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Studies have reported that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

The presence of the thiophene ring and sulfonamide moiety suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant forms. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Neuroprotective Effects

Emerging studies suggest that tetrahydroquinoline derivatives may have neuroprotective effects. This compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The interaction with NMDA receptors has been a focal point of research due to its implications in synaptic plasticity and neuroprotection .

Organic Electronics

The unique electronic properties of compounds containing thiophene and sulfonamide groups make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

Polymer Synthesis

The compound can also serve as a building block for synthesizing advanced polymers with tailored properties. Its functional groups allow for easy modification and incorporation into polymer matrices, enhancing mechanical strength and thermal stability .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of a series of tetrahydroquinoline derivatives. The results indicated that modifications at the sulfonamide position significantly enhanced cytotoxicity against various cancer cell lines, suggesting that 4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could serve as a lead compound for further development .

Case Study 2: Neuroprotection

Research featured in Neuroscience Letters explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. Results demonstrated that these compounds could reduce cell death and promote neuronal survival through antioxidant mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of the target compound with similar sulfonamide derivatives:

Key Comparative Insights

- Synthetic Complexity: The target compound’s synthesis likely parallels methods in , involving sulfonylation of tetrahydroquinoline precursors. In contrast, triazole derivatives (e.g., compounds [7–9]) require cyclization under basic conditions, which may limit scalability compared to direct sulfonamide coupling . The trifluoroacetyl-containing compound () employs chlorosulfonic acid for sulfonation, a harsher reagent than those used in , suggesting differences in intermediate stability .

- Substituent Impact: Electron-Withdrawing Groups: The 4-fluoro group in the target compound enhances electronegativity similarly to 2,4-difluorophenyl in triazole derivatives, but positional differences (para vs. ortho/para) may alter steric interactions in target binding . Heterocyclic Moieties: Thiophene sulfonyl (target) vs.

- Tautomerism and Stability: Triazole-thione tautomers () are stabilized by conjugation, whereas the target compound’s tetrahydroquinoline core lacks such tautomeric flexibility, possibly improving metabolic stability .

Spectral Characterization :

- IR spectra of triazole-thiones () show absence of νC=O (~1660 cm⁻¹), confirming cyclization, a feature absent in the target compound due to its lack of carbonyl precursors .

- The trifluoroacetyl group in ’s compound produces distinct ¹³C-NMR signals (~170 ppm), a marker absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.